5-Chloro-2/'-deoxyuridine (CldU) is a thymidine analog that is readily incorporated, following phosphorylation, into newly synthesized DNA in place of thymidine. Like 5-bromo-2’-deoxyuridine and 5-iodo-2’-deoxyuridine, CldU can be detected immunologically in cells and tissues. CldU can also be added to cells or tissues sequentially with another thymidine analog to label temporally distinct populations. The insertion of thymidine analogs, including CldU, can significantly alter DNA processing and replication, so these analogs have also been used as mutagens, clastogens, and antiviral compounds.
5-Chloro-2'-deoxyuridine
CAS No.: 50-90-8
Cat. No.: VC20767791
Molecular Formula: C9H11ClN2O5
Molecular Weight: 262.65 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 50-90-8 |
---|---|
Molecular Formula | C9H11ClN2O5 |
Molecular Weight | 262.65 g/mol |
IUPAC Name | 5-chloro-1-[4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione |
Standard InChI | InChI=1S/C9H11ClN2O5/c10-4-2-12(9(16)11-8(4)15)7-1-5(14)6(3-13)17-7/h2,5-7,13-14H,1,3H2,(H,11,15,16) |
Standard InChI Key | NJCXGFKPQSFZIB-UHFFFAOYSA-N |
Isomeric SMILES | C1[C@@H]([C@H](O[C@H]1N2C=C(C(=O)NC2=O)Cl)CO)O |
SMILES | C1C(C(OC1N2C=C(C(=O)NC2=O)Cl)CO)O |
Canonical SMILES | C1C(C(OC1N2C=C(C(=O)NC2=O)Cl)CO)O |
Appearance | Assay:≥98%A crystalline solid |
Introduction
5-Chloro-2'-deoxyuridine (CldU) is a synthetic thymidine analog widely used in molecular biology and toxicology research. Its chemical structure (C₉H₁₁ClN₂O₅, MW 262.65 g/mol) features a chlorine substitution at the 5-position of the pyrimidine ring . This modification enables specific interactions with DNA replication machinery while allowing immunological detection.
Biochemical Applications
CldU serves three primary research functions:
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DNA replication tracking: Incorporated during S-phase, enabling temporal mapping of cell proliferation when used sequentially with other analogs (e.g., BrdU, IdU) .
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Mutagenesis studies: Induces CG→TA transitions (86.2% of substitutions) and TA→CG mutations (7.9%) in mouse embryonic fibroblasts (MEFs) .
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Enzyme inhibition: Competes with thymidine for phosphorylation, suppressing thymidylate synthase activity at concentrations ≥10 μM .
Mutational Spectrum in MEF Cells (0.3 mM treatment)
Mutation Type | Frequency (%) |
---|---|
CG → TA transitions | 86.2 |
TA → CG transitions | 7.9 |
CG → AT transversions | 4.1 |
Other variants | 1.8 |
Strand bias analysis revealed 60.9% of C→T substitutions occurred on the coding strand .
Toxicity Profile
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Cell viability: No significant division kinetics alteration at 10 μM
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Hazard classification: GHS07/GHS08 (Xn) with H302/H312/H332/H351 risk phrases
Protocol Considerations
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Optimal labeling: 50 mg/kg in rodent studies, administered intraperitoneally
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Detection: Anti-CldU antibodies (e.g., monoclonal rat IgG2a) with ≤5 nM working concentrations
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Artifact prevention: Co-treatment with thymidine (10 μM) reduces nonspecific incorporation
Comparative Analysis with Halogenated Analogs
Feature | CldU | BrdU | IdU |
---|---|---|---|
Atomic radius | 0.99 Å | 1.14 Å | 1.33 Å |
Mutation rate | Moderate | High | Low |
Detection ease | Intermediate | Easy | Difficult |
CldU's intermediate chlorine substitution balances detection sensitivity and DNA distortion effects .
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